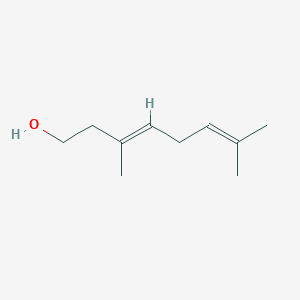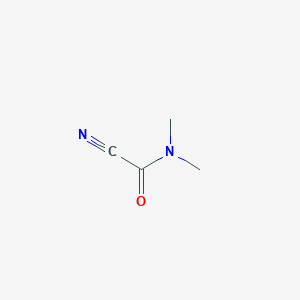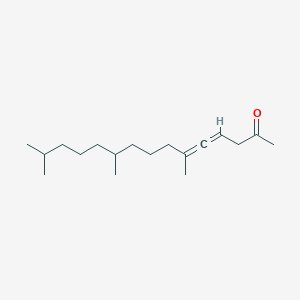
6,10,14-Trimethylpentadeca-4,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10,14-Trimethylpentadeca-4,5-dien-2-one, also known as muscone, is a natural compound found in musk deer and other animal secretions. It has a unique odor that is commonly used in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community for its potential therapeutic properties and its role in various biological processes.
Mécanisme D'action
The exact mechanism of action of 6,10,14-Trimethylpentadeca-4,5-dien-2-one is not fully understood, but it is believed to act on various signaling pathways within cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. Muscone has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism.
Effets Biochimiques Et Physiologiques
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Muscone has also been shown to have antioxidant effects, which may help to reduce oxidative stress in cells. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one has been shown to improve lipid metabolism and insulin sensitivity, which may help to prevent metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,10,14-Trimethylpentadeca-4,5-dien-2-one in lab experiments is its unique odor, which allows for easy detection and quantification. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is the difficulty in obtaining 6,10,14-Trimethylpentadeca-4,5-dien-2-one, as it is typically extracted from animal secretions. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have limited solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 6,10,14-Trimethylpentadeca-4,5-dien-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future research may also focus on developing more efficient methods for synthesizing 6,10,14-Trimethylpentadeca-4,5-dien-2-one and identifying new applications for this compound.
Méthodes De Synthèse
Muscone can be synthesized using a variety of methods, including chemical synthesis and biotechnology. One common method involves the use of the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. Another method involves the use of biocatalysts, such as enzymes, to convert precursors into 6,10,14-Trimethylpentadeca-4,5-dien-2-one.
Applications De Recherche Scientifique
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to regulate lipid metabolism and improve insulin sensitivity. Muscone has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
Numéro CAS |
16647-10-2 |
|---|---|
Nom du produit |
6,10,14-Trimethylpentadeca-4,5-dien-2-one |
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8,15-16H,6-7,9-12,14H2,1-5H3 |
Clé InChI |
KOEOXTZSYDFLAC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
Autres numéros CAS |
16647-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



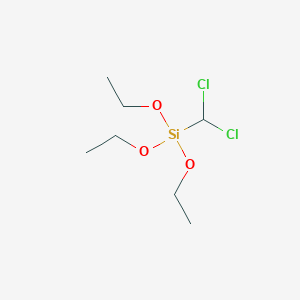
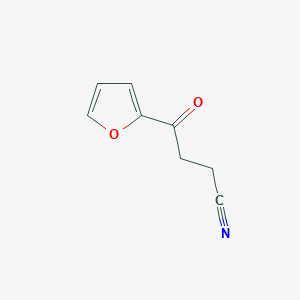
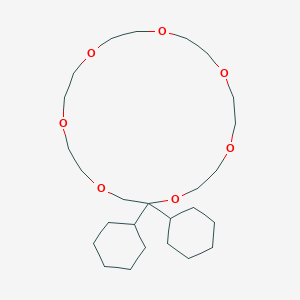
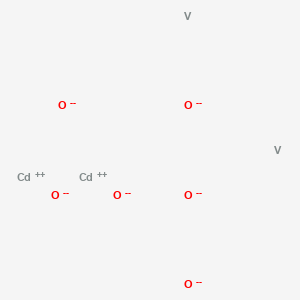
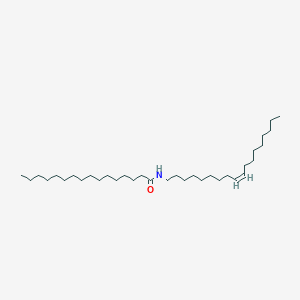
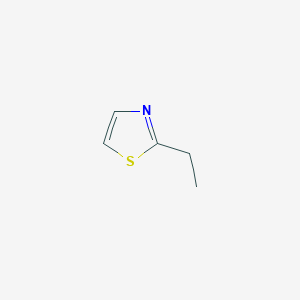
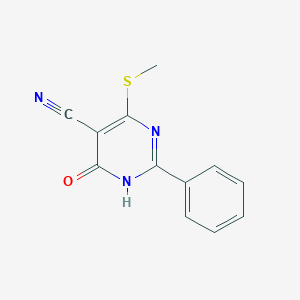
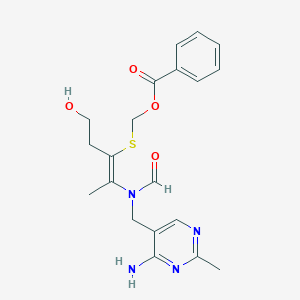
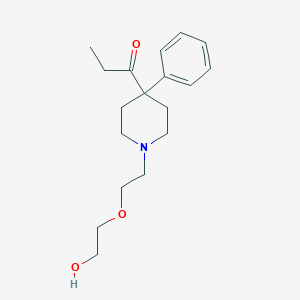
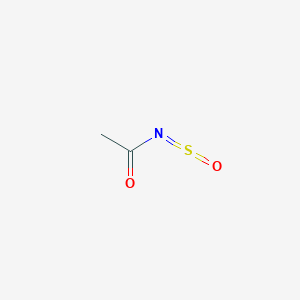
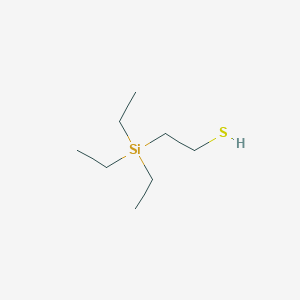
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
